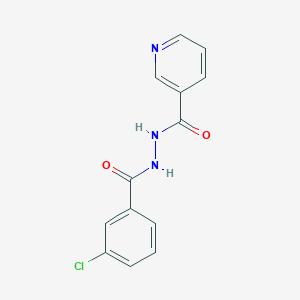

![molecular formula C15H17N3O3S2 B5526119 4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar sulfonamide derivatives involves connection reactions, as demonstrated by the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These compounds were synthesized through reactions involving 1,3,4-thiadiazol with N-substituted piperazine, indicating the potential pathways for synthesizing compounds like "4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide" (Wu Qi, 2014).

Molecular Structure Analysis

Crystallography studies provide insights into the molecular structure of similar compounds. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide, determined through X-ray crystallography, reveals a monoclinic system with specific dimensions and hydrogen bonding patterns, which might be analogous to the structural characteristics of "4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide" (Berredjem et al., 2010).

Chemical Reactions and Properties

The reactivity and synthesis of related compounds, such as the microwave-assisted synthesis of thiophene sulfonamide derivatives, suggest methods that could be applicable to "4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide". These methods employ nucleophilic aromatic substitution reactions for generating heteroaryl ether core structures, hinting at the possible chemical reactions the compound might undergo (Williams et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, can be inferred from related sulfonamide and piperazine derivatives. Studies on these derivatives often include crystallography and physical characterization, providing a basis for understanding the physical behavior of "4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide".

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be deduced from the synthesis and structural analysis of similar compounds. For instance, the presence of the sulfonamide group significantly influences the molecular interactions and reactivity, as seen in the chemical reactions involving piperazine derivatives (Kumar et al., 2007).

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 4-phenyl-piperazine-1-sulfonamide, a compound related to 4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, was determined through X-ray crystallography. This study highlighted the compound's crystallization in a monoclinic system, with specific attention to its polar and hydrophobic regions, which are significant for understanding the compound's interaction with other molecules (Berredjem et al., 2010).

Catalysis

Compounds derived from l-piperazine-2-carboxylic acid, similar in structural features to the queried chemical, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group was crucial for achieving high enantioselectivity, showcasing the compound's potential in synthetic organic chemistry (Wang et al., 2006).

Receptor Antagonism

A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines revealed the development of adenosine A2B receptor antagonists. These compounds, including derivatives of the base molecule , displayed subnanomolar affinity and high selectivity, indicating significant potential for therapeutic applications (Borrmann et al., 2009).

Antibacterial Activities

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated notable antibacterial activities. This underscores the potential of such compounds in developing new antibacterial agents, highlighting the relevance of sulfonamide and thiophene moieties in medicinal chemistry (Qi, 2014).

Material Science

A study focused on the design of open frameworks based on lanthanide(III) sulfonate-phosphonate clusters, incorporating piperazine-derived ligands, showcases the application of such compounds in the development of novel materials with potential utility in luminescence and magnetism (Du et al., 2006).

properties

IUPAC Name |

4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c16-15(19)14-10-13(11-22-14)23(20,21)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIDXZORMHJLRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

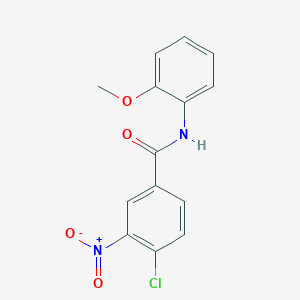

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)